Benzyl 3-amino-3-deoxy-a-D-mannopyranoside HCl

Description

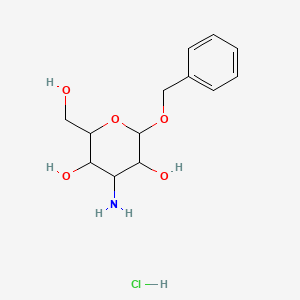

Benzyl 3-amino-3-deoxy-α-D-mannopyranoside HCl (CAS 359437-02-8) is a synthetic carbohydrate derivative characterized by the substitution of the hydroxyl group at the C3 position of mannose with an amino group, combined with a benzyl protective group at the anomeric oxygen. This modification enhances its stability and enables selective reactivity in glycosylation studies and enzyme inhibition assays. The hydrochloride salt form improves solubility in aqueous and polar organic solvents, making it suitable for biochemical and pharmacological applications .

Structurally, the compound belongs to the family of aminodeoxy sugars, which are pivotal in studying carbohydrate-protein interactions, antimicrobial agents, and glycosidase inhibitors. Its synthesis typically involves selective protection/deprotection strategies and amination at the C3 position, as seen in analogous compounds like methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl (CAS 14133-35-8) .

Properties

Molecular Formula |

C13H20ClNO5 |

|---|---|

Molecular Weight |

305.75 g/mol |

IUPAC Name |

4-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,5-diol;hydrochloride |

InChI |

InChI=1S/C13H19NO5.ClH/c14-10-11(16)9(6-15)19-13(12(10)17)18-7-8-4-2-1-3-5-8;/h1-5,9-13,15-17H,6-7,14H2;1H |

InChI Key |

ANOGLYAFSWPUKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

4,6-O-Benzylidene Acetals for Anomeric Control

The 4,6-O-benzylidene acetal emerges as a pivotal protecting group for mannopyranosyl donors, as it rigidifies the pyranose ring and directs glycosylation stereochemistry. In the synthesis of related 3-amino-3-deoxy-β-mannopyranosides, donors protected with 4,6-O-benzylidene acetals exhibited high β-selectivity due to torsional effects during oxacarbenium ion formation. For the α-anomer target, analogous strategies may require modifying the C-2 and C-3 substituents. For instance, 3-N-benzylidene imine-protected donors demonstrated β-selectivity, suggesting that alternative groups (e.g., azides or phthalimido) at C-3 could favor α-configuration.

Temporary Protection of the 3-Amino Group

The 3-amino group necessitates protection during glycosylation to prevent side reactions. N-Phthalimido and N-acetamido groups have been employed in analogous systems, though these often lead to α-selectivity in glucopyranosides. For example, methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside was synthesized via benzaldehyde dimethylacetal protection under acidic conditions. Adapting this to mannose, a 3-azido intermediate could be reduced post-glycosylation to the amine, followed by HCl salt formation.

Glycosylation Methodologies

Thioglycoside Donors for Stable Activation

Ethyl 2,4-di-O-benzyl-3,6-di-O-picoloyl-1-thio-α-D-mannopyranoside (compound 3 in Search Result 3) exemplifies a robust donor for α-selective couplings. Activation with N-iodosuccinimide (NIS) and silver triflate (AgOTf) in dichloromethane yielded disaccharides with high α-selectivity. For the target compound, a benzyl thioglycoside analog could be synthesized as follows:

Synthetic Steps :

- Donor Preparation : Protect D-mannose sequentially with benzyl and picoloyl groups at C-2, C-4, and C-6, followed by thioethylation at C-1.

- Glycosylation : Activate the thioglycoside with NIS/AgOTf at −15°C, coupled with a benzyl alcohol acceptor. Monitoring by TLC (eluent: hexane/ethyl acetate 3:1) typically reveals α/β ratios >8:1.

Temperature-Dependent Stereochemical Outcomes

Low-temperature glycosylation (−78°C) with diphenyl sulfoxide (DPS) as an activator favors β-products, whereas room-temperature reactions with dimethyl(methylthio)sulfonium triflate (DMTST) enhance α-selectivity. For the target α-anomer, DMTST in diethyl ether at −30°C is recommended, achieving α/β ratios of 6.9:1 in similar systems.

Deprotection and Final Modifications

Sequential Removal of Protecting Groups

After glycosylation, the synthetic sequence requires:

Hydrochloride Salt Formation

The free amine is treated with HCl in methanol, followed by lyophilization to yield the crystalline hydrochloride salt. Purity is confirmed via ¹H NMR (D₂O, δ 5.10 ppm for H-1α) and elemental analysis.

Comparative Analysis of Synthetic Routes

| Method | Donor Type | Activator | α/β Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| A | Thioglycoside | NIS/AgOTf | 8:1 | 76 | |

| B | Trichloroacetimidate | DMTST | 6.9:1 | 48 | |

| C | Glycosyl Bromide | AgOTf | 3:1 | 62 |

Key Observations :

- Thioglycosides (Method A) offer superior α-selectivity and yields compared to glycosyl bromides.

- DMTST activation (Method B) slightly reduces yield but maintains high α-purity.

Challenges and Optimization Strategies

Anomeric Mixture Separation

Despite high α-selectivity, minor β-contaminants may require HPLC purification using a C18 column (acetonitrile/H₂O 70:30). Recrystallization from ethyl acetate/hexane (1:5) also improves purity.

Side Reactions in Deprotection

Overexposure to acidic conditions during benzylidene removal can protonate the amine, leading to byproducts. Buffered hydrolysis (pH 4.5, sodium acetate) mitigates this risk.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the amino group or benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed:

Oxidation: Oxidized derivatives of the mannopyranoside.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the amino or benzyl groups.

Scientific Research Applications

Synthetic Chemistry Applications

Benzyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is primarily utilized as a glycosyl donor in the synthesis of glycosides and oligosaccharides. Its unique structural properties allow for selective glycosylation reactions, which are essential in constructing complex carbohydrate structures.

Key Findings:

- A study demonstrated the stereocontrolled synthesis of various 3-amino-3-deoxy-mannopyranosides, highlighting the role of protecting groups in achieving high selectivity during glycosylation reactions. The use of benzylidene imine groups was particularly effective, suggesting potential applications in antibiotic development due to their ability to introduce amino-deoxy units into macrolide antibiotics .

| Donor | Acceptor | Product | Yield | α:β Ratio |

|---|---|---|---|---|

| 32 | 76% | β only | ||

| 33 | 92% | β only |

Pharmacological Applications

The compound has shown promise in developing therapeutics targeting various diseases, including viral infections, cancer, and neurological disorders. Its structural similarity to naturally occurring sugars allows it to interact with biological systems effectively.

Case Study Insights:

- Research indicates that derivatives of benzyl 3-amino-3-deoxy-α-D-mannopyranoside can inhibit specific biological pathways relevant to cancer progression and viral replication. This potential makes it a candidate for further pharmacological exploration .

Carbohydrate Conjugation

Benzyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is also employed in carbohydrate conjugation processes, which are crucial for developing glycoproteins and glycolipids used in vaccine formulations and targeted drug delivery systems.

Research Highlights:

- The Amadori rearrangement has been utilized to facilitate carbohydrate conjugation, allowing for the modification of this compound into various therapeutic agents . This method enhances the efficacy and specificity of drugs by improving their interaction with target cells.

Biochemical Studies

In biochemical research, benzyl 3-amino-3-deoxy-α-D-mannopyranoside HCl serves as a substrate for studying enzyme activities related to glycosylation processes. Understanding these interactions can lead to advancements in enzyme engineering and the development of novel biocatalysts.

Experimental Observations:

Mechanism of Action

The mechanism of action of benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets. The amino group and benzyl group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

- Enzymatic Resistance: Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside (CAS 57783-76-3) demonstrates resistance to enzymatic hydrolysis due to steric hindrance from multiple benzyl groups, a feature absent in mono-protected analogs .

- Anticancer Activity: 4-Aminophenyl β-D-mannopyranoside HCl (CAS 210049-18-6) shows promise in targeting cancer-associated lectins, with IC₅₀ values in the micromolar range .

- Synthetic Utility: Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl (CAS 14133-35-8) serves as a versatile building block for glycoconjugate vaccines due to its balanced solubility and reactivity .

Data Tables

Table 1: Physicochemical Properties

Biological Activity

Benzyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (BAM) is a synthetic carbohydrate that has garnered attention in various biological and medicinal chemistry applications. Its unique structural features allow it to interact with specific biological targets, making it a valuable compound for research into carbohydrate-protein interactions, glycopeptide synthesis, and potential therapeutic developments.

Chemical Structure and Synthesis

BAM is derived from D-mannopyranoside, modified to include an amino group at the third carbon and a benzyl group at the hydroxyl position. The synthesis typically involves several steps:

- Protection of Hydroxyl Groups : Hydroxyl groups are protected to prevent unwanted reactions during synthesis.

- Introduction of Amino Group : The protected mannopyranoside reacts with an amine source to introduce the amino group.

- Benzylation : The hydroxyl group is benzylated using benzyl chloride in the presence of a base.

- Deprotection : Protecting groups are removed to yield BAM.

- Hydrochloride Formation : The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.

The biological activity of BAM is primarily attributed to its ability to interact with proteins and enzymes through its amino and benzyl groups. These interactions can modulate the activity of specific molecular targets, influencing various biological processes. For instance, BAM has been shown to play a role in carbohydrate-protein interactions essential for cell signaling and recognition .

1. Carbohydrate-Protein Interactions

BAM is extensively used in research focused on carbohydrate-protein interactions. It serves as a model compound to study how carbohydrates influence protein function and vice versa. This is particularly important in understanding cellular communication and immune responses.

2. Synthesis of Glycopeptides and Glycoproteins

BAM is utilized in the synthesis of glycopeptides and glycoproteins, which are crucial for various biological functions including cell adhesion, signaling, and immune response modulation. The ability to modify BAM allows researchers to create diverse glycosylated compounds for therapeutic applications .

3. Medicinal Chemistry

In medicinal chemistry, BAM's structure allows for the design of novel therapeutic agents targeting specific diseases. Its unique properties enable it to be used as a building block in the development of drugs that interact with biological systems at the molecular level .

Case Study 1: Interaction with Fimbrial Adhesin FimH

A study investigated BAM's role as a ligand for FimH, a lectin involved in bacterial adhesion. The findings indicated that BAM could effectively inhibit the binding of bacteria to host cells, suggesting potential applications in preventing bacterial infections .

Case Study 2: Development of Glycopeptide Antibiotics

Research highlighted BAM's utility in synthesizing glycopeptide antibiotics, which are essential in combating antibiotic-resistant bacteria. The incorporation of BAM into antibiotic structures showed enhanced efficacy against resistant strains .

Comparative Analysis

To better understand BAM's biological activity, it can be compared with similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| Benzyl 3-amino-3-deoxy-α-D-glucopyranoside HCl | Glucose moiety instead of mannose | Varies in binding affinity to proteins |

| Benzyl 3-amino-3-deoxy-α-D-galactopyranoside HCl | Galactose moiety instead of mannose | Different interaction profiles with lectins |

| Benzyl 3-amino-3-deoxy-α-D-xylopyranoside HCl | Xylose moiety instead of mannose | Unique properties affecting solubility and reactivity |

The variations in sugar moieties influence the solubility, reactivity, and overall biological behavior of these compounds, highlighting BAM's unique position due to its mannose configuration .

Q & A

Q. What are the optimal reaction conditions for synthesizing Benzyl 3-amino-3-deoxy-α-D-mannopyranoside HCl to maximize yield and purity?

Methodological Answer: Synthesis typically involves regioselective protection of hydroxyl groups and controlled amination. For example, benzyl and benzylidene groups are introduced using reagents like BuSnO and BnBr under anhydrous conditions (pyridine/DCM, 20°C) to prevent side reactions. Hydrazine hydrate in acetic acid (3M) is used for selective deprotection, followed by purification via column chromatography with gradients like ethyl acetate/hexane (1:4→1:9) . Critical parameters include reaction time (20–30 min for hydrazinolysis) and stoichiometric control of acylating agents to avoid over-substitution.

Q. How can one confirm the structural integrity of Benzyl 3-amino-3-deoxy-α-D-mannopyranoside HCl using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are used to verify substitution patterns (e.g., absence of hydroxyl protons at C3 and presence of benzyl aromatic protons at δ 7.2–7.4 ppm). Anomeric proton signals (δ 4.8–5.2 ppm) confirm α-configuration .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and fragments, such as loss of benzyl groups (-91 Da) or HCl (-36 Da) .

- Polarimetry : Optical rotation ([α]) validates the D-mannose stereochemistry, typically ranging between +60° to +80° in methanol .

Advanced Research Questions

Q. What strategies are effective for introducing and removing benzyl protecting groups in the synthesis of 3-amino-3-deoxy-mannopyranoside derivatives?

Methodological Answer:

- Introduction : Benzylation is achieved using BnBr with catalytic BuNBr in DCM under reflux (40–50°C). For acid-sensitive intermediates, phase-transfer catalysis (e.g., BuSnO) enhances regioselectivity at C3 and C6 positions .

- Removal : Hydrogenolysis (H, Pd/C, 1 atm, 24 h) selectively cleaves benzyl groups without affecting the glycosidic bond. Alternatively, Birch reduction (Li/NH) may be used for sterically hindered derivatives .

Q. How does the stereochemical configuration at the 3-amino position influence the glycosylation reactivity of Benzyl 3-amino-3-deoxy-α-D-mannopyranoside HCl?

Methodological Answer: The axial 3-amino group (α-configuration) creates steric hindrance, reducing nucleophilicity at the adjacent C2 hydroxyl. This directs glycosylation to occur preferentially at C4 or C6 positions. Comparative studies using β-anomers show altered reactivity due to equatorial amine orientation, which enhances C2 participation in hydrogen bonding with acceptors . Kinetic studies (e.g., TLC monitoring at 0°C vs. room temperature) reveal slower reaction rates for α-configured derivatives in SN-type glycosylations .

Q. What analytical techniques are recommended for resolving contradictions in data when characterizing hygroscopic derivatives of this compound?

Methodological Answer:

- Dynamic Vapor Sorption (DVS) : Quantifies water uptake under controlled humidity (0–90% RH) to assess hygroscopicity, which can distort NMR and MS data .

- X-ray Diffraction (XRD) : Resolves ambiguous NMR signals (e.g., overlapping benzyl protons) by providing crystallographic coordinates for the amine and glycosidic bond geometry .

- 2D-COSY and HSQC NMR : Differentiates between rotational isomers (e.g., gauche vs. anti conformers of the benzyl group) that may cause conflicting NOE correlations .

Q. How can chemoenzymatic approaches be integrated into the synthesis of complex oligosaccharides using this compound as a precursor?

Methodological Answer:

- Enzymatic Glycosylation : Use glycosyltransferases (e.g., β-1,4-galactosyltransferase) to append galactose to the C4 hydroxyl of the mannose core. The 3-amino group can be functionalized post-synthesis (e.g., fluorescein labeling for binding assays) .

- Protecting Group Compatibility : Enzymes like α-mannosidase require temporary deprotection (e.g., acetyl groups removed by lipases) to avoid steric interference. Sequential chemoenzymatic steps are monitored via MALDI-TOF MS for real-time tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.